molecular formula C22H15ClN4O2 B2551408 (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 946202-03-5

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No. B2551408
CAS RN: 946202-03-5
M. Wt: 402.84
InChI Key: WHTMBBUANOKVCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Anti-inflammatory and Antibacterial Activities

A series of novel pyrazoline derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their biological activities. These compounds have shown significant in vivo anti-inflammatory and in vitro antibacterial activities. The microwave irradiation method, compared to conventional heating, proved to be more efficient, yielding higher product output and being more environmentally friendly. Compounds within this series exhibited promising anti-inflammatory and antibacterial properties, with molecular docking results supporting their potential as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).

Corrosion Inhibition

Quinoxaline-based propanones related to the compound have been tested as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrated effective corrosion inhibition, attributed to the formation of a protective film on the steel surface. The study combines experimental and computational approaches to elucidate the mechanisms involved in corrosion inhibition, offering insights into the practical applications of these compounds in protecting metals against corrosion (Olasunkanmi & Ebenso, 2019).

Cytotoxicity Evaluation

A convergent synthesis of polysubstituted pyrazolines, including trifluoromethyl-substituted variants similar to the target compound, was performed. These compounds underwent cytotoxicity evaluation, revealing that certain derivatives with specific substitutions exhibit significant cytotoxicity against human leukocytes at high concentrations. This study contributes to understanding the structure-activity relationships and the potential therapeutic applications of these compounds (Bonacorso et al., 2016).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and characterized. These compounds displayed promising antimicrobial and anticancer activities, with some showing higher activity than the reference drug doxorubicin. The study highlights the potential of these compounds in developing new antimicrobial and anticancer therapies (Hafez et al., 2016).

Antitubercular Agents

A series of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus were synthesized and evaluated for their antitubercular activities. These compounds showed significant activity against tuberculosis, highlighting their potential as lead compounds for further development into antitubercular agents (Bhoot et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies on the compound, potential applications, and areas of research that could be explored .

properties

IUPAC Name

[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTMBBUANOKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

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